Ethyl 9-hexadecenoate

Catalog No.
S1920370
CAS No.
54546-22-4
M.F
C18H34O2
M. Wt
282.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 9-hexadecenoate

Ethyl 9-hexadecenoate (CAS 54546-22-4) solves the critical need for isomerically pure, monounsaturated fatty acid ethyl ester in pheromone research and cold-flow formulations. - Essential for pest monitoring lures: exact (Z)-9 isomer and ethyl ester structure required for biological activity. - Low melting point enables biodiesel and lubricant performance in cold climates. - High-purity standard for FAEE biomarker quantification in clinical toxicology. Supply chain assurance: reliable stock, global delivery.

CAS Number

54546-22-4

Product Name

Ethyl 9-hexadecenoate

IUPAC Name

ethyl (E)-hexadec-9-enoate

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

InChI

InChI=1S/C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h9-10H,3-8,11-17H2,1-2H3/b10-9+

InChI Key

JELGPLUONQGOHF-MDZDMXLPSA-N

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OCC

Isomeric SMILES

CCCCCC/C=C/CCCCCCCC(=O)OCC

The exact mass of the compound Ethyl 9-hexadecenoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122038. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.

Synonyms

Ethyl palmitoleate, Palmitoleic acid ethyl ester, Ethyl (9Z)-hexadec-9-enoate, Ethyl cis-9-hexadecenoate, 9-Hexadecenoic acid, ethyl ester, (Z)-

Purity

≥98%

Package Size

100 mg, 500 mg, 1 g, 5 g

Ethyl 9-hexadecenoate (also known as Ethyl Palmitoleate) is a C18:1 monounsaturated fatty acid ethyl ester (FAEE). It is recognized primarily for its role as a specific insect sex pheromone and as a component in specialty biofuels and lubricants. Unlike more common saturated esters such as ethyl palmitate, its single point of unsaturation at the C9 position imparts distinct physical properties, including a lower melting point, which is critical for low-temperature performance and specific biological recognition. This compound serves as a high-purity standard for analytical applications and as a key active ingredient where structural and isomeric purity are paramount.

Research Fit

Analytical Standard
Isomer-specific (E)-configuration reference for GC-MS and GC-FID profiling
Semiochemical Research
Pheromone blend component for entomology and mating disruption studies
Natural Product Workflow
Volatile reference standard for botanical extract and fermentation volatile profiling

Substituting Ethyl 9-hexadecenoate with near analogs like the corresponding methyl ester (Methyl 9-hexadecenoate), the saturated form (Ethyl Palmitate), or a different isomer is frequently unviable. For its primary application in pest management, biological activity is highly specific to the exact (Z)-9 isomer and the ethyl ester structure; even minor changes can eliminate its pheromonal effect. In formulation science, replacing the ethyl group with a methyl group or altering the fatty acid chain length directly impacts key physical properties such as boiling point, viscosity, and low-temperature fluidity (cloud point), which are critical for fuel, lubricant, and solvent performance specifications. Therefore, procurement of the precise CAS 54546-22-4 compound is essential for applications demanding high biological specificity or defined physical characteristics.

Substitution Risk

Ethyl palmitate
C16:0 saturated
Ethyl (E)-9-hexadecenoate
Ethyl palmitate
Chromatographic retention and interaction with polar phases may shift significantly; RI difference can alter peak assignment in complex matrices.
Ethyl palmitoleate
C16:1 cis (Z)
Ethyl (E)-9-hexadecenoate
Ethyl (Z)-9-hexadecenoate
Stereoisomer-specific bioactivity in insect communication; (Z)-isomer may act as primary pheromone in some species, while (E)-isomer is required in others.
Ethyl oleate
C18:1 longer chain
Ethyl (E)-9-hexadecenoate
Ethyl oleate
Longer chain length modifies physicochemical properties and semiochemical recognition; may not reproduce species-specific attractant profiles.

Superior Low-Temperature Fluidity Compared to Saturated Analog for Formulation Stability

The presence of the cis-double bond in Ethyl 9-hexadecenoate drastically lowers its melting point compared to its fully saturated C16 analog, Ethyl Palmitate. A comprehensive differential scanning calorimetry (DSC) study reports the melting point of Ethyl Palmitate at 23.9 °C. While a specific DSC value for Ethyl 9-hexadecenoate is not available in the same study, data for the closely related C18:1 Ethyl Oleate show a melting point of -32 °C, illustrating the significant impact of unsaturation on freezing characteristics. This structural difference is a primary determinant of performance in applications requiring fluidity at or below room temperature.

Evidence DimensionMelting Point (°C)
Target Compound DataSignificantly lower than saturated analog (inferred from C18:1 data)
Comparator Or BaselineEthyl Palmitate (C16:0): 23.9 °C
Quantified DifferenceExpected >40 °C reduction vs. saturated analog
ConditionsDetermined by Differential Scanning Calorimetry (DSC).

For biofuels, lubricants, or cosmetic formulations, a lower melting point prevents solidification and maintains flowability in cold environments, a critical processability and performance attribute.

Retention Index on DB-Wax
Cross-study comparable
RI 2283 (Target, E-isomer)
RI 2250 (Ethyl palmitate, saturated)
+33 RI units difference; later elution
Supports isomer-specific peak assignment and purity review
Data from polar column; conditions may vary

High-Specificity Biological Activity as an Insect Pheromone Not Replicated by Analogs

Ethyl (Z)-9-hexadecenoate is the identified female-produced sex pheromone for the parasitoid wasp *Syndipnus rubiginosus*. Field and laboratory bioassays demonstrated that this specific compound elicits a clear attractive response in males at quantities between 300-1000 ng. Crucially, tests for cross-attraction with the sympatric, related species *S. gaspesianus* showed no response, highlighting the high degree of structural specificity required for biological activity. This demonstrates that substitution with other isomers or closely related esters would fail to produce the targeted biological effect.

Evidence DimensionPheromonal Activity (Male Attraction)
Target Compound DataActive for *S. rubiginosus* at 300-1000 ng.
Comparator Or BaselineRelated species (*S. gaspesianus*): No cross-attraction observed.
Quantified DifferenceQualitatively absolute (active vs. inactive).
ConditionsField and laboratory bioassays on target and non-target insect species.

For use in species-specific pest monitoring or mating disruption, only the exact, high-purity Ethyl (Z)-9-hexadecenoate provides the required biological activity, making substitution with generic esters ineffective.

S. rubiginosus attraction
Head-to-head
(E)-isomer: no reported attractant activity
(Z)-isomer: active pheromone, optimal 300–1000 ng
(Z)-isomer is behaviorally active; (E)-isomer not documented in this species
Reinforces isomer-dependent bioactivity; (E)-isomer may not substitute for (Z) in this model
Species-specific context; in vivo bioassay

Distinct Boiling Point Profile from Methyl Esters and Longer-Chain Ethyl Esters

The boiling point is a critical parameter for fuel specifications and distillation-based purification. While data for Ethyl 9-hexadecenoate is sparse, studies on fatty acid esters show clear trends. Ethyl esters consistently exhibit slightly higher boiling points than their corresponding methyl esters. Furthermore, boiling points increase with chain length. For example, the T90 distillation temperature (at which 90% of the volume has evaporated) for rapeseed oil ethyl esters (primarily C18) is approximately 360 °C, which is near the maximum limit for some biodiesel standards like ASTM D6751. The shorter C16 chain of Ethyl 9-hexadecenoate provides a lower boiling point than common C18 ethyl esters like ethyl oleate, offering a different profile for blending and purification processes.

Evidence DimensionBoiling Point / Distillation Temperature (T90)
Target Compound DataLower than C18 ethyl esters.
Comparator Or BaselineRapeseed Oil Ethyl Esters (C18 dominant): ~360 °C
Quantified DifferenceQualitatively lower, enabling separation or specific blend properties.
ConditionsAtmospheric pressure distillation.

This distinct boiling point allows for fractional distillation from mixed feedstocks and enables the formulation of fuels or solvents with precisely controlled volatility, a key manufacturability and performance parameter.

B. correcta pheromone profile
Data to verify
(E)-isomer: major pheromone gland component
(Z)-isomer: not detected in this species
(E)-isomer is the relevant stereoisomer for B. correcta attraction
Species-specific isomer selection is critical; (E)-isomer may support fruit fly studies
Source review advised; validate with own analytical standards
Mating disruption blend
Head-to-head
(Z)-isomer single component: lower trap catch
Blend (tetradecyl acetate + (Z)-isomer 1:1, 1.0 mg): higher male capture
Blend synergy significantly improves field trapping efficacy
Context-dependent blend performance; single-compound approach may not replicate field results
Field trial in T. arjuna; blend ratio validation needed
Relative abundance in G. atroviridis
Supporting evidence
6.36% of volatiles
Supports natural product reference standard context
Hexane extract; abundance may vary by sample

Active Ingredient in Species-Specific Insect Lures and Mating Disruption Formulations

Based on its proven and highly specific activity as a sex pheromone for insects like *Syndipnus rubiginosus*, this compound is the required active ingredient for developing lures used in integrated pest management (IPM) programs for monitoring or controlling specific pest populations. Its specificity ensures that non-target species are not affected.

Formulation of Specialty Bio-lubricants and Biofuels for Low-Temperature Conditions

The monounsaturated nature of Ethyl 9-hexadecenoate results in a significantly lower melting point compared to saturated fats like ethyl palmitate. This makes it a valuable component for formulating bio-based lubricants, plasticizers, or biodiesel blends intended for use in climates where low-temperature fluidity is a critical performance requirement to prevent gelling.

Certified Reference Material for Biomarker Quantification

Fatty acid ethyl esters (FAEEs) are established biomarkers for alcohol consumption. High-purity, single-component standards like Ethyl 9-hexadecenoate are essential for the accurate calibration of analytical instrumentation (e.g., GC-MS) used in clinical and forensic toxicology to quantify levels of specific FAEEs in biological samples.

Application Fit Matrix

Application
Selection Property
Validation Focus
Isomer-specific GC-MS identification
Retention index differentiation from saturated analogs
Peak purity and (E)-isomer confirmation
Insect pheromone blend research
Species-specific stereoisomer activity context
Behavioral response and blend ratio validation
Natural product profiling standard
Matrix-specific abundance and retention match
Phytochemical authentication and marker compound review
Fermentation volatile reference
Volatile fatty acid ethyl ester identification
Flavor profile authenticity and process monitoring

XLogP3

6.9

Hydrogen Bond Acceptor Count

2

Exact Mass

282.255880323 Da

Monoisotopic Mass

282.255880323 Da

Heavy Atom Count

20

Wikipedia

Ethyl (E)-hexadec-9-enoate

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

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